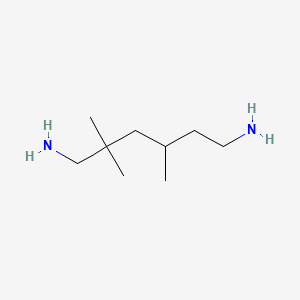

2,2,4-Trimethylhexane-1,6-diamine

Beschreibung

Contextualization within Branched Aliphatic Diamine Chemistry

Branched aliphatic diamines are a class of organic compounds characterized by a non-linear carbon chain containing two amino functional groups (-NH2). Unlike linear diamines, the presence of alkyl branches along the carbon backbone introduces steric hindrance and disrupts the regular packing of polymer chains. This structural irregularity is a defining feature that influences the physical and chemical properties of materials synthesized from these monomers.

2,2,4-Trimethylhexane-1,6-diamine, with its three methyl groups attached to a hexane (B92381) backbone, is a prime example of a branched aliphatic diamine. This specific arrangement of methyl groups leads to a significant increase in the amorphous nature of polymers, which can result in enhanced transparency, improved solubility in common solvents, and lower melting points compared to polymers made from linear diamines like hexane-1,6-diamine. These properties are highly desirable in the formulation of specialty polymers and high-performance materials where a precise balance of flexibility, clarity, and processability is required.

Historical Development and Key Research Milestones for this compound

The commercial availability of this compound is often as a mixture of its two positional isomers: this compound and 2,4,4-trimethylhexane-1,6-diamine. A key milestone in the production of this diamine mixture is its synthesis from isophorone (B1672270). wikipedia.org This industrial process involves a multi-step chemical conversion:

Hydrogenation of Isophorone: Isophorone is first reduced via hydrogenation to produce trimethylcyclohexanol (B73185). wikipedia.org

Oxidation: The resulting trimethylcyclohexanol is then oxidized using nitric acid. This step is analogous to the synthesis of adipic acid from cyclohexane (B81311) and results in the formation of a mixture of "trimethyladipic acids". wikipedia.org

Conversion to Dinitrile: The mixture of trimethyladipic acids is subsequently converted to the corresponding dinitriles. wikipedia.org

Final Hydrogenation: In the final step, the dinitriles are hydrogenated to yield the target mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diamine. wikipedia.org

A significant development in the synthesis process was the improvement of the catalytic hydrogenation of the corresponding dinitriles, as outlined in patents from the mid-20th century. Commercially, the isomeric mixture is available under trade names such as Vestamin® TMD from Evonik Industries, highlighting its establishment as a valuable industrial chemical. wikipedia.org

Significance in Contemporary Materials Science and Polymer Engineering

The distinct molecular architecture of this compound has made it a crucial building block in modern materials science and polymer engineering. Its primary significance lies in its role as a monomer for the production of high-performance polymers, including polyamides and as a curing agent for epoxy resins. wikipedia.orgontosight.ai

In the realm of polyamides, the incorporation of this compound disrupts the hydrogen bonding and crystalline packing that is characteristic of nylons derived from linear diamines. This leads to the production of specialty polyamides, such as PA-TMDT, with unique properties. wikipedia.org These properties often include:

High Transparency: The amorphous nature prevents the scattering of light, resulting in clear polymers.

Good Solubility: The irregular structure enhances solubility in a wider range of solvents, facilitating processing.

Lower Melting Point and Glass Transition Temperature: This can be advantageous for melt processing.

As a curing agent for epoxy resins, this compound provides excellent thermal stability and chemical resistance to the final cured product. ontosight.ai The branched structure influences the cross-linking density and network formation, leading to durable and robust materials suitable for demanding applications in coatings, adhesives, and composites. Furthermore, its use as a chain extender in polyurethanes allows for the modification of their mechanical properties. ontosight.ai

Overview of Principal Research Trajectories

Current research involving this compound is largely focused on the development of new polymeric materials with tailored properties for advanced applications. Key research trajectories include:

Synthesis of Novel Copolymers: Researchers are actively exploring the copolymerization of this compound with various other monomers to create new families of polymers. For instance, its use in the synthesis of poly(amide-imide)s is being investigated to enhance the processability and solubility of these high-temperature resistant polymers while maintaining good thermal and mechanical properties.

Modification of Polymer Properties: Studies are ongoing to precisely control the properties of polymers by varying the ratio of the 2,2,4- and 2,4,4-isomers in the monomer feed. This allows for fine-tuning of characteristics such as the glass transition temperature, mechanical strength, and optical clarity of the final material.

Exploring New Applications: The unique combination of properties imparted by this diamine is leading to research into its use in novel applications. These include advanced coatings with superior durability, high-performance adhesives for specialized bonding requirements, and innovative composite materials for various industrial sectors.

The overarching goal of these research efforts is to leverage the structural uniqueness of this compound to design and synthesize next-generation materials that meet the evolving demands of technology and industry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4-trimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUZDQXWVYNXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863128 | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with an amine odor; [Epoxy Technology MSDS] | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3236-53-1, 25513-64-8 | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025513648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN9C5291DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Elucidation of 2,2,4 Trimethylhexane 1,6 Diamine

Precursor Chemistry and Reaction Pathways

The synthesis of 2,2,4-trimethylhexane-1,6-diamine is intricately linked to the chemistry of isophorone (B1672270) and its derivatives.

Derivation from Isophorone and its Intermediates

Isophorone, a cyclic ketone, serves as the primary starting material for the synthesis of this compound. wikipedia.org The initial step in one major industrial route involves the hydrocyanation of isophorone. This reaction, which is a 1,4-nucleophilic addition of hydrogen cyanide to the α,β-unsaturated ketone system of isophorone, yields 3-cyano-3,5,5-trimethylcyclohexanone, also known as isophorone nitrile. guidechem.com To circumvent the transportation hazards associated with hydrogen cyanide, an alternative method involves the in situ generation of HCN by acidifying sodium cyanide. guidechem.com

Following the formation of isophorone nitrile, the next key intermediate is isophorone imine. This is produced through the condensation reaction between the carbonyl group of isophorone nitrile and ammonia (B1221849), which is then dehydrated. guidechem.com This imination can be catalyzed by various substances, including acidic or basic catalysts like heteropoly acids, acidic metal oxides, or resins containing sulfonic acid groups. guidechem.comgoogle.com

Oxidation Processes Leading to Trimethyladipic Acid Precursors

An alternative pathway to this compound involves the oxidation of isophorone derivatives to form trimethyladipic acid. mdpi.comwikipedia.org This route begins with the partial hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanone. mdpi.com This saturated ketone is then subjected to oxidation, typically with nitric acid, to yield a mixture of 2,2,4-trimethyladipic acid and 2,4,4-trimethyladipic acid. mdpi.com The ratio of these isomers is highly dependent on the specific reaction conditions employed during the oxidation process. mdpi.com

Conversion of Dicarboxylic Acid Derivatives to Diamine

The final stage of the synthesis involves the conversion of the dicarboxylic acid or its derivatives into the target diamine. In the pathway proceeding through trimethyladipic acid, the diacid is first converted to the corresponding dinitrile, 2,2,4-trimethyladipic acid dinitrile. wikipedia.orggoogle.com This dinitrile then undergoes catalytic hydrogenation to produce this compound. google.com

In the route that starts with isophorone nitrile, the intermediate isophorone imine is hydrogenated to yield the final product. guidechem.com This hydrogenation step converts both the imine and the cyano groups into amino groups, resulting in the formation of this compound. guidechem.com This reaction is typically carried out in the presence of ammonia and under high hydrogen pressure. guidechem.com

Catalysis and Reaction Kinetics in Diamine Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily influenced by the choice of catalysts and the reaction kinetics of the individual steps.

Influence of Catalytic Systems on Reaction Efficiency

A variety of catalytic systems are employed throughout the synthesis of this compound to optimize reaction rates and yields.

In the synthesis of isophorone itself from acetone (B3395972), basic catalysts such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are utilized. mdpi.com The use of a basic anion exchange resin in a two-step process has also been reported. mdpi.com For the imination of isophorone nitrile to form isophorone imine, catalysts such as organic ion exchange resins, zeolites, and metal oxides like silica, alumina, and titania have been investigated. google.com Supported heteropoly acid catalysts have also been shown to be effective for this transformation. google.com

The hydrogenation of 2,2,4-trimethyladipic acid dinitrile to the diamine is typically carried out using nickel or cobalt catalysts. google.com These catalysts are often supported on carriers like aluminum oxide to improve their activity and stability. google.com The use of Raney cobalt has been specifically mentioned for the hydrogenation of isophorone imine, leading to high yields of the final diamine. atamanchemicals.comresearchgate.net

Kinetic Studies of Formational Processes

Kinetic studies provide valuable insights into the reaction mechanisms and help in optimizing reaction conditions. For the synthesis of isophorone from acetone using a KOH catalyst, a selectivity of 81% and a yield of 53% were achieved with a reaction time of 4 hours at 220°C. mdpi.com

In the synthesis of isophorone nitrile, optimized conditions of 70°C for 4 hours using NH4Cl as an acidification reagent and DMF as a solvent resulted in a 94.9% yield. atamanchemicals.comresearchgate.net The subsequent imidization of isophorone nitrile to isophorone imine showed a conversion of 97.4% and a yield of 87.6%. atamanchemicals.comresearchgate.net

The final hydrogenation of isophorone imine to this compound using a Raney Co catalyst at 120°C and 6 MPa of hydrogen pressure for 8 hours resulted in a 100% conversion and a 95.6% yield. atamanchemicals.comresearchgate.net For the hydrogenation of trimethyladipic acid dinitrile, it is crucial to achieve a high conversion (at least 75-90%) in the initial phase of the reaction to prevent the formation of undesirable cyclic byproducts. google.com The reaction is typically carried out in liquid ammonia at temperatures between 60 to 160°C. google.com

Data Tables

Table 1: Optimized Reaction Conditions for the Synthesis of this compound and its Intermediates

| Reaction Step | Reactants | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Isophorone Synthesis | Acetone | KOH | 220 | 4 | 53 |

| Isophorone Nitrile Synthesis | Isophorone, NaCN | NH4Cl, DMF | 70 | 4 | 94.9 atamanchemicals.comresearchgate.net |

| Isophorone Imine Synthesis | Isophorone Nitrile, NH3 | - | - | - | 87.6 atamanchemicals.comresearchgate.net |

| Diamine Synthesis (from Imine) | Isophorone Imine, H2 | Raney Co | 120 | 8 | 95.6 atamanchemicals.comresearchgate.net |

| Diamine Synthesis (from Dinitrile) | Trimethyladipic Acid Dinitrile, H2, NH3 | Ni or Co on Al2O3 | 80-130 | - | ~95.5 google.com |

Advanced Polymer Chemistry and Materials Engineering with 2,2,4 Trimethylhexane 1,6 Diamine

Crosslinking and Curing Agent Applications in Thermosetting Systems

2,2,4-Trimethylhexane-1,6-diamine, a branched aliphatic diamine, serves as a crucial component in the formulation of high-performance thermosetting polymer systems. Its unique molecular structure, characterized by two primary amine groups separated by a trimethyl-substituted hexane (B92381) chain, imparts a distinct combination of properties to the resulting polymers. It is often used as a curing agent or hardener for epoxy resins and as a monomer in the synthesis of polyamides and polyurethanes. wikipedia.org

Epoxy Resin Curing Mechanisms

In epoxy resin systems, this compound functions as a curing agent, also known as a hardener. appliedpoleramic.compolymerinnovationblog.com The curing process involves chemical reactions that convert the low-molecular-weight liquid resin into a highly crosslinked, three-dimensional network, resulting in a hard, rigid solid. appliedpoleramic.commdpi.com Amine-based hardeners are the most widely used class of curing agents for epoxy resins due to their versatility and the wide range of properties they can impart to the cured material. pcimag.com

The curing of epoxy resins with amine hardeners proceeds through a nucleophilic ring-opening addition reaction. polymerinnovationblog.com The primary amine groups (-NH2) of this compound contain active hydrogen atoms that are reactive towards the electrophilic carbon atoms of the epoxy rings in the resin. polymerinnovationblog.com

The reaction mechanism can be summarized in the following steps:

Primary Amine Addition: A primary amine group attacks an epoxy ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group. appliedpoleramic.compolymerinnovationblog.com This initial reaction contributes to chain extension and a build-up of molecular weight. polymerinnovationblog.com

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, resulting in the formation of a tertiary amine and another hydroxyl group. This step creates a branch point in the polymer structure. appliedpoleramic.com

Crosslinking: Since this compound possesses two primary amine groups, each capable of reacting with two epoxy groups, it can link multiple epoxy resin molecules together, leading to the formation of a densely crosslinked network. appliedpoleramic.comthreebond.co.jp

The hydroxyl groups generated during the curing process can also participate in further reactions, such as etherification with epoxy groups, particularly at elevated temperatures or in the presence of a catalyst. However, this reaction is generally slower than the amine-epoxy reaction. appliedpoleramic.com

The curing kinetics of an epoxy-amine system are influenced by several factors, including the structure of the amine and epoxy resin, the stoichiometry of the mixture, and the curing temperature. The reaction between amines and epoxies is exothermic, meaning it releases heat, which can accelerate the reaction rate. pcimag.com

Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) are common techniques used to study the curing kinetics of epoxy systems. researchgate.net The sigmoidal shape of the reaction rate curves obtained from these analyses often suggests an autocatalytic curing mechanism, where the hydroxyl groups formed during the reaction catalyze further epoxy-amine reactions. researchgate.net

The reactivity of aliphatic amines like this compound is generally higher than that of aromatic amines, allowing for curing at lower temperatures. youtube.com However, the branched structure of this particular diamine can introduce steric hindrance, potentially influencing the reaction rate compared to linear aliphatic diamines.

Table 1: General Kinetic Parameters for Epoxy-Amine Curing Reactions

| Parameter | Description | Typical Value Range |

| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | 36 - 45 kJ/mol iaea.org |

| Reaction Order (n) | The exponent of the concentration term in the rate law, indicating the dependence of the reaction rate on the concentration of reactants. | 1.1 - 1.3 researchgate.net |

Note: The values presented are typical ranges for epoxy-amine systems and can vary based on the specific reactants and conditions.

The structure of the curing agent plays a critical role in determining the architecture and properties of the final crosslinked network. The use of this compound as a curing agent influences the network formation and crosslink density in several ways:

Flexibility: The aliphatic hexane chain of the diamine introduces a degree of flexibility into the otherwise rigid epoxy network.

Crosslink Density: The crosslink density, or the number of crosslinks per unit volume, is a key factor governing the mechanical and thermal properties of the cured epoxy. researchgate.net A higher crosslink density generally leads to increased stiffness, strength, and glass transition temperature (Tg). researchgate.netnorthwestern.edu The stoichiometry between the amine hydrogen equivalents and the epoxy equivalents is crucial in controlling the crosslink density. polymerinnovationblog.com

Mechanical Properties: The crosslink density directly impacts the mechanical properties of the polymer. researchgate.net Studies have shown that increasing crosslinking density can significantly improve the Young's modulus of a polymer. researchgate.net The specific structure of this compound can also influence fracture toughness and fatigue crack propagation. dtic.mildtic.mil

Polyurethane Network Formation

This compound is also a precursor for the synthesis of its corresponding diisocyanate, 1,6-diisocyanato-2,2,4-trimethylhexane (B96595). This diisocyanate is a key monomer in the production of polyurethanes. nih.gov

Polyurethanes are formed through the polyaddition reaction between a diisocyanate and a polyol (a compound with multiple hydroxyl groups). The isocyanate groups (-NCO) of 1,6-diisocyanato-2,2,4-trimethylhexane are highly reactive towards the hydroxyl groups (-OH) of the polyol. nih.govchemicalbook.com

This reaction forms urethane (B1682113) linkages, creating the backbone of the polyurethane polymer. The branched, aliphatic nature of 1,6-diisocyanato-2,2,4-trimethylhexane contributes to the properties of the resulting polyurethane, such as good light stability, which is an advantage over aromatic diisocyanates that can discolor upon exposure to light. google.com

Isocyanates are known to react exothermically with a variety of compounds containing active hydrogen, including amines, alcohols, and water. nih.govchemicalbook.comnih.gov These reactions are often catalyzed by acids or bases. nih.govchemicalbook.com

Characterization of Urethane Linkage Formation

The formation of urethane linkages in polymers derived from this compound is primarily confirmed through spectroscopic analysis, particularly Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide direct evidence of the chemical reaction between the isocyanate groups (-NCO) of a diisocyanate and the hydroxyl groups (-OH) of a diol, or in the context of this diamine, its reaction to form urea (B33335) linkages which are structurally similar and often discussed in tandem with urethanes in polyurethane chemistry.

FTIR spectroscopy is a powerful tool for monitoring the progress of urethane polymerization. The disappearance of the strong absorption band corresponding to the N=C=O stretching vibration of the isocyanate group, typically found around 2250-2270 cm⁻¹, is a clear indicator that the isocyanate has been consumed in the reaction. mdpi.com Concurrently, the appearance of new absorption bands confirms the formation of the urethane linkage. These include the N-H stretching vibration (around 3300-3500 cm⁻¹), the C=O stretching of the urethane carbonyl group (approximately 1680-1740 cm⁻¹), and C-N stretching bands.

NMR spectroscopy (both ¹H and ¹³C) offers more detailed structural elucidation of the resulting polymer. dtic.mil It can unambiguously identify the new chemical environments of protons and carbon atoms adjacent to the newly formed urethane linkage. dtic.mil By comparing the spectra of the monomers with that of the final polymer, researchers can confirm the structure of the repeating unit and ascertain the successful formation of the urethane bonds. dtic.mil The chemical shifts of the carbons in the polymer backbone can be assigned to confirm the specific diisocyanate and diol/diamine components used in the synthesis. dtic.mil

Bismaleimide (B1667444) Polymerization

Bismaleimide (BMI) resins are a class of thermosetting polymers known for their high thermal stability. The incorporation of this compound into BMI structures can modify their properties, such as improving processability by introducing a flexible, aliphatic segment.

Synthesis of Bismaleimide Derivatives from this compound

The synthesis of a bismaleimide derivative from this compound is typically a two-step process. google.com First, the diamine is reacted with two molar equivalents of maleic anhydride (B1165640) in a suitable solvent. google.com This reaction forms an intermediate bismaleamic acid. In the second step, this intermediate undergoes cyclodehydration, a process where water is removed to form the imide rings. This is often achieved by using a chemical dehydrating agent like acetic anhydride in the presence of a catalyst such as triethylamine. google.com The resulting product is 1,6-bismaleimido(2,2,4-trimethyl)hexane, which may exist as an isomeric mixture. google.com

| Reactant/Product | Chemical Name | Role |

| Reactant 1 | This compound | Diamine monomer |

| Reactant 2 | Maleic Anhydride | Forms the maleimide (B117702) ring structure |

| Intermediate | Bismaleamic acid of this compound | Uncyclized intermediate |

| Final Product | 1,6-Bismaleimido(2,2,4-trimethyl)hexane | Bismaleimide monomer |

Thermal Polymerization and Copolymerization Studies with Other Monomers

The bismaleimide monomer derived from this compound is polymerizable. google.com When heated to high temperatures, typically in the range of 220-250°C, it undergoes thermal homopolymerization. google.com This process involves the opening of the carbon-carbon double bond within the maleimide rings, leading to the formation of a highly cross-linked, infusible, and insoluble polymer network with good mechanical properties. google.com

This bismaleimide monomer can also be copolymerized with a variety of other monomers to tailor the final properties of the resin. google.com It can be copolymerized with vinyl compounds, where the maleimide double bond reacts with the vinyl monomer. google.com Another important class of comonomers are allyl compounds, such as diallyl bisphenol A. nih.gov The copolymerization mechanism can involve a combination of reactions, including a diene addition reaction. nih.gov Such modifications are pursued to enhance properties like toughness and reduce the brittleness often associated with pure BMI resins. nih.gov

Michael Addition Reactions in Bismaleimide Systems

Michael addition is a crucial reaction for chain extension and curing of bismaleimide resins at lower temperatures than thermal homopolymerization. wikipedia.orglew.ro In this reaction, the electron-deficient double bond of the maleimide group (the Michael acceptor) reacts with a nucleophile (the Michael donor). wikipedia.org

For bismaleimide systems based on this compound, the bismaleimide monomer can be reacted with a diamine, which acts as the Michael donor. lew.ro The addition of the amine's N-H bond across the maleimide's C=C double bond results in the formation of a polyaspartimide. lew.ro This is a type of addition polymerization that creates a linear or branched polymer chain without the evolution of volatile byproducts. This method is advantageous for creating more flexible and tougher materials compared to the highly cross-linked resins from thermal homopolymerization. The reactivity is high, allowing for polymerization to occur at moderate temperatures, often between 90-95°C. lew.ro

Monomer Applications in High-Performance Polymer Synthesis

The unique branched, aliphatic structure of this compound makes it a valuable monomer for synthesizing high-performance polymers where properties like transparency, chemical resistance, and good processability are required.

Polyamide Synthesis (e.g., Nylon TMDT)

This compound is a key monomer in the production of a specific type of transparent, high-performance polyamide known as Nylon TMDT. wikipedia.orghaisiextrusion.com The "TMD" in the name refers to trimethylhexamethylenediamine, which is typically a mixture of the 2,2,4- and 2,4,4- isomers. haisiextrusion.comwikipedia.org

The synthesis of Nylon TMDT is a condensation polymerization reaction. libretexts.org The diamine (TMD) is reacted with a dicarboxylic acid or a derivative thereof. libretexts.org For Nylon TMDT, the acidic comonomer is terephthalic acid (T) or its ester, dimethyl terephthalate. wikipedia.orghaisiextrusion.com In the polymerization process, the amine groups of the TMD react with the carboxylic acid or ester groups of the terephthalic acid derivative. wikipedia.org This reaction forms strong and stable amide linkages (-CO-NH-), with the elimination of a small molecule like water or methanol, to build the long polymer chains. wikipedia.orglibretexts.org The resulting polymer, Nylon TMDT, is an amorphous material, a characteristic attributed to its irregular, bulky chain structure which prevents the molecular chains from packing into a regular, crystalline array. haisiextrusion.com This lack of crystallinity is the reason for its high transparency. haisiextrusion.com

| Monomer | Chemical Name | Type |

| Diamine | This compound (as part of TMD isomer mix) | Aliphatic Diamine |

| Diacid | Terephthalic Acid (or Dimethyl Terephthalate) | Aromatic Diacid (or ester) |

| Polymer | Nylon TMDT | Transparent Polyamide |

Development of Advanced Polymer Blends and Composites

The incorporation of this compound into polymer backbones is a key strategy for developing advanced polymer blends and composites. It is frequently used as a monomer or a curing agent in the production of high-performance polymers like polyamides (nylons), polyurethanes, and epoxy resins. wikipedia.org These polymers can then be blended with other polymers or incorporated with reinforcing fillers to create materials with tailored properties.

The unique, asymmetric structure of this compound, with its bulky trimethyl substitutions, imparts a combination of flexibility and steric hindrance to the polymer chain. This can disrupt regular chain packing, leading to materials with lower crystallinity and increased toughness. When these polymers are used in blends, this structure influences the interfacial properties between the different polymer phases.

In the realm of composites, this diamine is integral to the matrix material. For instance, as a curing agent in epoxy resins, it forms a cross-linked network around fillers such as glass or carbon fibers. The resulting composites benefit from the chemical resistance and stability conferred by the diamine. Research has also demonstrated that monomers derived from this compound can be successfully used in filled systems, creating composites that not only possess good mechanical properties like E-modulus and flexural strength but also exhibit reduced internal stress. researchgate.netrsc.org

Polymer Network Architecture and Morphology Control

The architecture and morphology of polymer networks are determining factors for their ultimate physical and mechanical properties. The use of this compound provides a versatile tool for chemists and materials engineers to exert precise control over these features.

Design and Characterization of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are a unique class of polymer blends where two or more cross-linked polymer networks are physically entangled with each other without covalent bonds between them. researchgate.netmdpi.com This structure allows for the combination of properties from otherwise immiscible polymers in a way that is stable over time. cyu.fr

Polymers synthesized using this compound, such as polyurethanes or cross-linked epoxies, can serve as the first network in a sequential IPN synthesis. In this process, the initial network is swollen with a second monomer and a cross-linker (e.g., styrene (B11656) and divinyl benzene), which is then polymerized in situ to form the second entangled network. ijstr.org The bulky, asymmetric nature of the diamine-based segments can influence the degree of interpenetration and the final morphology of the IPN.

Characterization of these complex structures is crucial. Techniques such as Scanning Electron Microscopy (SEM) are used to visualize the phase morphology, revealing the extent of interpenetration and phase separation. ijstr.org Dynamic Mechanical Thermal Analysis (DMTA) is also vital, as the presence of two distinct glass transition temperatures (Tg) can confirm the existence of two separate networks, a hallmark of many IPN systems. cyu.fr

Studies on Phase Separation Phenomena in Diamine-Containing Polymer Blends

The process of phase separation can occur through mechanisms like spinodal decomposition, which results in an interconnected, co-continuous morphology. hitachi-hightech.com The specific structure of the diamine, with its methyl group branching, influences the polymer's solubility parameter and its interaction with other polymers, thereby affecting the thermodynamics of mixing and the resulting phase behavior.

Differential Scanning Calorimetry (DSC) is a primary tool for studying phase separation, as it can detect the glass transition temperatures (Tg) of the constituent polymers. hitachi-hightech.com In an immiscible blend, two distinct Tgs corresponding to each polymer phase are typically observed. Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography and phase distribution, allowing for detailed characterization of the size and shape of the separated domains. hitachi-hightech.com

Strategies for Enhancing Miscibility and Homogeneity in Polymer Systems

Achieving miscibility or at least a high degree of homogeneity in polymer blends is a significant goal for creating materials with synergistic properties. For blends containing polymers made with this compound, strategies often revolve around introducing specific, favorable interactions between the polymer chains. researchgate.net

One of the most effective strategies is to promote hydrogen bonding. When this compound is used to form a polyamide or a polyurethane, the resulting amide (-CONH-) or urethane (-NHCOO-) linkages contain both hydrogen bond donor (N-H) and acceptor (C=O) sites. wikipedia.org These sites can form strong intermolecular hydrogen bonds with a second polymer in the blend that also contains complementary functional groups (e.g., ethers, esters, or carbonyls). These specific interactions can overcome the inherent thermodynamic tendency to phase separate, leading to a miscible or more homogeneous blend. researchgate.net

The effectiveness of this strategy depends on the chemical nature of the polymers being blended. Below is a conceptual table illustrating potential polymer pairings where hydrogen bonding could enhance miscibility.

| Polymer 1 (from this compound) | Polymer 2 (H-bond acceptor) | Potential Interaction |

| Polyamide | Poly(vinyl pyrrolidone) (PVP) | Hydrogen bond between amide N-H and pyrrolidone C=O |

| Polyurethane | Poly(ethylene glycol) (PEG) | Hydrogen bond between urethane N-H and ether oxygen |

| Epoxy (cured) | Poly(methyl methacrylate) (PMMA) | Hydrogen bond between hydroxyl groups (from epoxy cure) and ester C=O |

Mitigation of Polymerization-Induced Shrinkage Stress

A major challenge in the formation of highly cross-linked polymer networks, such as those used in dental composites or advanced adhesives, is the stress that develops from volumetric shrinkage during polymerization. rsc.org As monomers convert from being separated by van der Waals distances to being linked by much shorter covalent bonds, the material contracts. rsc.org This shrinkage can lead to delamination, micro-cracking, and component failure.

Integration of Radical Ring-Opening Polymerization Mechanisms

A sophisticated strategy to combat shrinkage stress is the use of monomers that undergo radical ring-opening polymerization (RROP). rsc.org Unlike conventional chain-growth polymerization which only involves the breaking of double bonds, RROP involves the opening of a cyclic structure, which partially compensates for the volume reduction that occurs when new covalent bonds are formed in the polymer backbone.

Researchers have specifically synthesized novel monomers using this compound for this purpose. In one study, the diamine was reacted to create a difunctional vinylcyclopropane (B126155) (VCP) monomer, namely Diethyl 1,1′-(((2,2,4-trimethylhexane-1,6-diyl)bis(azanediyl))bis(carbonyl))bis(2-vinyl-cyclopropane-1-carboxylate) (ADVCP). researchgate.net This VCP monomer can undergo RROP, leading to significantly lower volumetric shrinkage and reduced polymerization stress compared to traditional methacrylate-based systems. researchgate.netrsc.org

Combining the RROP of VCP monomers with an addition-fragmentation chain transfer (AFCT) agent further enhances the stress reduction. The AFCT agent delays the gel point of the polymerizing network to higher conversions, allowing more time for stress relaxation to occur. researchgate.net This dual approach leads to materials with high network homogeneity and exceptionally low shrinkage stress, making them promising for applications in dentistry and lithography-based 3D printing. researchgate.netrsc.org

The table below summarizes key findings from a study investigating this combined approach, comparing a resin with the VCP monomer (derived from our diamine) to one with an added AFCT agent (EVS).

| Resin Formulation | Shrinkage Force (N) at 60% Conversion | Final Double Bond Conversion (DBC) (%) |

| ADVCP (VCP Monomer) | ~2.5 | ~75% |

| ADVCP + 5 mol% EVS (AFCT agent) | ~1.5 | ~85% |

| ADVCP + 10 mol% EVS (AFCT agent) | ~1.0 | ~90% |

| Data derived from graphical representations in Gorsche et al., Polymer Chemistry, 2019. researchgate.net |

This data clearly illustrates that integrating RROP mechanisms through monomers based on this compound is a highly effective strategy for mitigating polymerization-induced shrinkage stress. researchgate.net

Application of Addition-Fragmentation Chain Transfer (AFCT) Strategies

The application of Addition-Fragmentation Chain Transfer (AFCT) strategies in polymer chemistry represents a sophisticated approach to designing and synthesizing polymers with controlled architectures and functionalities. While direct, documented research on the specific application of AFCT strategies involving this compound is not extensively available in peer-reviewed literature, a theoretical and prospective analysis can be constructed based on the fundamental principles of AFCT and the known reactivity of diamines in polymerization processes. Such an exploration provides a roadmap for future research in advanced polymer engineering.

Addition-Fragmentation Chain Transfer is a type of controlled polymerization technique that allows for the introduction of specific chemical bonds into a polymer backbone, which can then undergo reversible cleavage and reformation. This process is particularly valuable for creating dynamic or adaptable polymer networks, as well as for synthesizing block copolymers with unique properties. The mechanism typically involves the addition of a propagating radical to a chain transfer agent (CTA), followed by the fragmentation of the resulting intermediate radical to release a new radical that can continue the polymerization process.

In the context of polymers synthesized using this compound, such as polyamides or polyurethanes, AFCT strategies could theoretically be employed to impart novel characteristics. For instance, in the synthesis of polyamides, where this compound would react with a dicarboxylic acid, an AFCT agent could be incorporated to create a polymer backbone with segments that can be cleaved under specific stimuli, such as light or a change in redox potential. This could lead to the development of "smart" materials that can degrade on demand or self-heal.

The successful implementation of AFCT in a polymerization involving this compound would depend on several factors, including the choice of the AFCT agent, the reaction conditions, and the compatibility of the AFCT process with the step-growth polymerization mechanism typical for diamine-based polymers. The asymmetric structure of this compound, with its bulky trimethyl-substituted hexane backbone, would also influence the steric environment of the polymerization, potentially affecting the efficiency of the AFCT process.

Prospective Research and Theoretical Data

While experimental data is not available, we can project potential research avenues and the type of data that would be crucial for evaluating the feasibility of this approach. A hypothetical study might involve the synthesis of a polyamide from this compound and a diacid, with the addition of a suitable AFCT agent. The key research findings to be investigated would include:

Monomer Conversion: Tracking the consumption of the diamine and diacid over time to determine the kinetics of the polymerization in the presence of the AFCT agent.

Polymer Molecular Weight and Dispersity: Characterizing the resulting polymer to ascertain the level of control over the molecular weight distribution. A successful AFCT polymerization would be expected to yield polymers with a narrow dispersity (Đ).

Chain Transfer Efficiency: Quantifying the incorporation of the AFCT agent into the polymer backbone and its effectiveness in mediating the chain transfer process.

The following table outlines a hypothetical set of experimental parameters and expected outcomes for such a study.

| Parameter | Value/Range | Expected Outcome/Significance |

| Monomers | This compound, Adipoyl chloride | Formation of a polyamide backbone. |

| AFCT Agent | Allyl sulfide-functionalized diol | Introduction of cleavable bonds into the polymer chain. |

| Initiator | AIBN (Azobisisobutyronitrile) | Initiation of radical polymerization for AFCT. |

| Solvent | N,N-Dimethylformamide (DMF) | Solubilization of monomers and polymer. |

| Temperature | 60-80 °C | Control of polymerization rate and initiator decomposition. |

| Monomer Conversion | >90% | Indication of an efficient polymerization process. |

| Molecular Weight (Mn) | 10,000-50,000 g/mol | Demonstration of controlled polymer growth. |

| Dispersity (Đ) | < 1.5 | Evidence of a controlled polymerization mechanism. |

Further research would be necessary to fully elucidate the potential of AFCT strategies in combination with this compound for the creation of advanced polymer materials. The insights gained from such studies could pave the way for novel applications in areas ranging from biomedical devices to high-performance engineering plastics.

Corrosion Inhibition Research Utilizing 2,2,4 Trimethylhexane 1,6 Diamine

Inhibition Mechanisms on Metal Surfaces (e.g., Aluminum)

No research data was found specifically detailing the inhibition mechanisms of 2,2,4-Trimethylhexane-1,6-diamine on any metal surface, including aluminum. General studies on other amines suggest that the primary mechanism is the adsorption of the molecule onto the metal surface, forming a protective layer. nih.gov The nitrogen atoms in the amine groups act as adsorption centers, donating electrons to the vacant d-orbitals of the metal. This interaction can be either physisorption (electrostatic) or chemisorption (covalent bonding). The structure of the aliphatic chain would then form a hydrophobic barrier, preventing the ingress of corrosive species like water and chloride ions.

Electrochemical Characterization of Inhibition Efficiency

Electrochemical methods are standard for evaluating the effectiveness of corrosion inhibitors. However, no studies employing these techniques for this compound could be located.

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the corrosion process. It provides information on the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl). An effective inhibitor would lead to an increase in Rct and a decrease in Cdl. While EIS has been used to study other diamine inhibitors on aluminum alloys, no such data exists for this compound. rasayanjournal.co.inresearchgate.net

PDP, or Tafel plot analysis, is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr). rasayanjournal.co.inresearchgate.net A shift in Ecorr and a decrease in icorr in the presence of an inhibitor indicate its effectiveness. The inhibitor can be classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic branches of the polarization curve. No PDP studies for this compound are publicly available.

Gravimetric Methods in Corrosion Rate Determination

Gravimetric, or weight loss, methods are a straightforward way to determine the average corrosion rate over a period of time. j-cst.orgijcsi.proscielo.org.mx The inhibition efficiency can be calculated by comparing the weight loss of a metal sample in a corrosive medium with and without the inhibitor. This fundamental technique has not been applied in any published research on this compound for corrosion inhibition.

Computational Chemistry and Theoretical Modeling of 2,2,4 Trimethylhexane 1,6 Diamine Systems

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular and electronic properties of compounds like 2,2,4-trimethylhexane-1,6-diamine. By calculating the electron density, DFT can elucidate the molecule's geometry, vibrational frequencies, and orbital energies, which are fundamental to understanding its reactivity.

DFT calculations are instrumental in predicting the reactivity of this compound by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character, which is particularly relevant for the amine groups. The LUMO energy reflects the molecule's ability to accept electrons, signifying its electrophilic character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Interaction energies between this compound and other molecules or surfaces can also be calculated using DFT. This is particularly important in understanding its role as a curing agent in epoxy resins or as a monomer in polyamides. The interaction energy calculations help in quantifying the strength of hydrogen bonds and van der Waals forces, which govern the adhesion and cohesion within these polymeric systems.

While specific DFT studies on this compound are not abundant in public literature, studies on similar aliphatic amines provide a good proxy for understanding its potential behavior. For instance, DFT calculations on the interaction of various amines with CO2 have been performed to evaluate their potential for carbon capture, revealing the thermodynamics and kinetics of carbamate (B1207046) formation. acs.org Similarly, the interaction energies of amine-functionalized molecules with surfaces are a subject of significant research. arxiv.org

Below is an illustrative data table of interaction energies for a related system, showcasing the type of data that can be generated through DFT calculations.

Table 1: Illustrative DFT-Calculated Interaction Energies of Amine Molecules with a Graphene Surface

| Amine Molecule | Interaction Energy (kcal/mol) | Basis Set | Functional |

|---|---|---|---|

| Ethylenediamine | -12.5 | 6-31G | B3LYP |

| Propylamine | -10.8 | 6-31G | B3LYP |

| Diethylamine | -11.2 | 6-31G* | B3LYP |

Note: This data is illustrative and based on typical values for similar aliphatic amines interacting with a model surface. The actual values for this compound would require specific calculations.

The adsorption of this compound onto various surfaces is a critical aspect of its application in coatings, adhesives, and as a corrosion inhibitor. DFT modeling can provide detailed insights into the adsorption mechanism, including the preferred orientation of the molecule on the surface and the nature of the chemical bonds formed.

For instance, in the context of corrosion inhibition, DFT can be used to model the adsorption of the diamine on a metal surface. These calculations can reveal whether the adsorption is primarily due to physisorption (van der Waals forces) or chemisorption (covalent bonding between the nitrogen lone pairs and the metal atoms). The adsorption energy, bond lengths, and charge transfer between the molecule and the surface can be quantified.

Studies on the adsorption of amines on surfaces like graphene and boron nitride nanosheets have shown that the nature of the interaction (physisorption vs. chemisorption) is highly dependent on the surface composition and the presence of defects. researchgate.net For this compound, with its two amine groups and flexible alkyl chain, a variety of adsorption conformations would be possible, and DFT could predict the most stable among them.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of materials over time, bridging the gap between molecular-level interactions and macroscopic properties.

When this compound is used as a monomer in the synthesis of polyamides or as a curing agent in epoxy networks, its structure influences the mobility of the resulting polymer chains. MD simulations are a powerful tool to assess the segmental mobility of these polymer networks. researchgate.net

By simulating the polymer melt or the cross-linked network at different temperatures, one can track the movement of different segments of the polymer chains. This information is crucial for understanding the material's mechanical and thermal properties, such as its glass transition temperature (Tg), viscosity, and diffusion characteristics. For instance, the bulky trimethyl substitution on the hexane (B92381) chain of this compound is expected to hinder chain packing and increase segmental mobility compared to a linear diamine, which could be quantified through MD simulations. youtube.com

MD simulations of polyamides have been extensively used to study properties like water permeation and mechanical strength, which are directly related to the underlying segmental dynamics of the polymer chains. mdpi.comnih.gov

The Flory-Huggins theory is a cornerstone of polymer science, providing a framework for understanding the thermodynamics of polymer solutions and blends. researchgate.net The Flory-Huggins interaction parameter, χ (chi), quantifies the interaction energy between different components in a mixture. A positive χ value indicates a repulsive interaction, which can lead to phase separation, while a value close to zero or negative suggests miscibility.

MD simulations can be employed to predict the Flory-Huggins interaction parameter for polymer systems containing this compound. mdpi.com By calculating the cohesive energy density of the polymer and a solvent or another polymer, the enthalpic contribution to the χ parameter can be estimated. This is particularly useful for screening potential solvents or for designing miscible polymer blends.

Recent advancements have also focused on using machine learning models trained on experimental and computational data to predict Flory-Huggins parameters more efficiently. gatech.edu For polyamides derived from this compound, predicting the χ parameter is essential for applications where it is blended with other polymers to achieve desired properties. tue.nl

Table 2: Illustrative Flory-Huggins Interaction Parameters for a Polyamide System

| Polymer Blend | Temperature (K) | Calculated χ Parameter | Method |

|---|---|---|---|

| Polyamide 6 / Poly(vinyl alcohol) | 450 | 0.45 | MD Simulation |

| Polyamide 6 / Poly(vinyl acetate) | 450 | 0.85 | MD Simulation |

| Polyamide 6 / Water | 298 | 0.62 | Experimental/Theoretical Fit |

Note: This data is illustrative and based on values reported for Polyamide 6 systems. researchgate.net The specific values for polymers derived from this compound would require dedicated simulations.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and biological activity. These descriptors form the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov

For this compound, a range of quantum chemical descriptors can be calculated using DFT. These include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Topological Descriptors: Descriptors based on the molecular graph, such as the Wiener index and connectivity indices.

Geometrical Descriptors: Molecular surface area, volume, and shape indices.

These descriptors can be correlated with experimentally observed properties, such as the reaction rate of the diamine in a polymerization reaction or its efficacy as a corrosion inhibitor. QSAR studies on aliphatic amines have demonstrated that descriptors like the HOMO-LUMO energy gap and the charges on nitrogen atoms are significant in predicting their biological activity and toxicity.

Table 3: Examples of Quantum Chemical Descriptors for Aliphatic Amines and their Significance in QSAR Models

| Descriptor | Definition | Significance in Reactivity/Activity |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate electrons (nucleophilicity). |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept electrons (electrophilicity). |

| ΔE (HOMO-LUMO gap) (eV) | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment (Debye) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Global Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap; harder molecules are less reactive. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons | Quantifies the electrophilic character of a molecule. |

Note: The table provides a general overview of common quantum chemical descriptors and their relevance. Specific values need to be calculated for this compound.

Functional Derivatives and Chemical Transformations of 2,2,4 Trimethylhexane 1,6 Diamine

Synthesis and Properties of 1,6-Diisocyanato-2,2,4-trimethylhexane (B96595) (TMDI)

One of the most significant derivatives of 2,2,4-trimethylhexane-1,6-diamine is 1,6-diisocyanato-2,2,4-trimethylhexane, commonly known as TMDI. This aliphatic diisocyanate is a key monomer in the production of polyurethanes.

The industrial synthesis of TMDI from this compound is primarily achieved through phosgenation, a process involving the reaction of the diamine with phosgene (B1210022) (COCl₂). This reaction is typically carried out in an inert solvent.

The reaction mechanism proceeds in a stepwise manner. Initially, one of the primary amine groups of the diamine attacks the electrophilic carbon atom of the phosgene molecule, leading to the formation of a carbamoyl (B1232498) chloride intermediate and the elimination of a molecule of hydrogen chloride (HCl). This is followed by the thermal decomposition of the carbamoyl chloride, which eliminates another molecule of HCl to yield an isocyanate group. This process is repeated at the other end of the diamine molecule to form the diisocyanate.

To drive the reaction to completion and to neutralize the HCl byproduct, a base is often used. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield of TMDI and minimize the formation of byproducts like ureas and other undesired compounds.

The molecular structure of this compound, and consequently TMDI, has a profound impact on its reactivity and the properties of the resulting polymers, particularly polyurethanes.

The key structural features of TMDI are its aliphatic nature and the presence of methyl branches. This asymmetrical branching influences the reactivity of the two isocyanate groups. The steric hindrance around the isocyanate groups can affect their reaction rates with polyols during polyurethane synthesis. This differential reactivity can be advantageous in controlling the polymerization process and the final polymer architecture.

Reduced Crystallinity: The irregular structure hinders the formation of highly ordered crystalline domains, resulting in more amorphous polymers.

Lower Glass Transition Temperature (Tg): The decreased packing efficiency can lead to a lower Tg of the hard segment, which can influence the material's service temperature.

Improved Flexibility and Elasticity: The disruption of hard segment packing can enhance the flexibility and elastomeric properties of the polyurethane.

Good Light Stability: As an aliphatic diisocyanate, TMDI-based polyurethanes exhibit excellent resistance to yellowing upon exposure to UV light, making them suitable for outdoor applications and coatings where color stability is crucial.

The choice of diisocyanate, such as TMDI, allows for the fine-tuning of polyurethane properties like hardness, elasticity, and damping performance to meet the demands of specific applications. google.com

Preparation and Characterization of Novel Amine-Based Derivatives

Beyond the production of TMDI, this compound can be utilized as a monomer to create other novel amine-based derivatives, such as polyamides and polyimides, and as a curing agent for epoxy resins.

Polyamides: this compound can be reacted with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. A notable example is Nylon TMDT, which is synthesized from trimethyl-1,6-hexanediamine and terephthalic acid. chemicalbook.com The general reaction for polyamide formation is a condensation polymerization where an amide linkage is formed with the elimination of a small molecule, such as water. The resulting polyamides can exhibit unique properties due to the branched structure of the diamine, which can influence their melting point, solubility, and mechanical characteristics.

Polyimides: Polyimides are a class of high-performance polymers known for their exceptional thermal stability. They are generally synthesized in a two-step process. vt.edudakenchem.com First, a diamine, such as this compound, is reacted with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. This precursor is then chemically or thermally treated to induce cyclization (imidization) to form the final polyimide. The incorporation of the flexible, branched aliphatic structure of this compound into a polyimide backbone can modify its properties, potentially improving its processability and solubility while maintaining good thermal resistance.

Epoxy Resin Curing Agents: The primary amine groups of this compound are highly reactive towards the epoxide groups of epoxy resins. This reactivity makes it an effective curing agent (hardener) for these systems. wikipedia.org During the curing process, the amine groups open the epoxy rings and form a cross-linked polymer network. The diamine can react at both of its amine functionalities, leading to a durable, three-dimensional structure. Adducts of this compound with polyepoxides have also been developed as curing agents. google.com The trimethyl-substituted hexane (B92381) backbone of the diamine contributes to the mechanical strength and thermal stability of the cured epoxy resin.

Exploration of Multifunctional Properties and Applications of Derivatives

The derivatives of this compound exhibit a range of multifunctional properties that make them valuable in various industrial applications.

The most prominent application of TMDI is in the production of light-stable, weather-resistant polyurethane coatings and elastomers. These are used in automotive finishes, aerospace coatings, and other applications where durability and color retention are paramount. The unique structure of TMDI also contributes to good mechanical properties, such as abrasion resistance and flexibility.

Polyamides derived from this compound, like Nylon TMDT, find use as engineering thermoplastics. chemicalbook.com Their specific properties make them suitable for applications requiring a balance of mechanical strength, thermal stability, and processability.

As a curing agent for epoxy resins , this compound is utilized in the formulation of adhesives, coatings, and composite materials. ontosight.ai The resulting cured epoxies can exhibit enhanced toughness and good adhesion to various substrates.

The multifunctional nature of this compound is evident in its ability to act as a versatile building block. Its two reactive amine groups allow it to be a monomer for different classes of polymers (polyurethanes, polyamides, polyimides), while also serving as a cross-linking agent. This versatility enables the creation of a wide array of materials with tailored properties for diverse and demanding applications.

Advanced Analytical and Characterization Techniques in 2,2,4 Trimethylhexane 1,6 Diamine Research

Spectroscopic Methods for Reaction Monitoring and Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure and reaction dynamics of systems involving 2,2,4-trimethylhexane-1,6-diamine. They offer real-time, non-destructive analysis capabilities crucial for research and quality control.

Raman spectroscopy is a powerful non-destructive technique for real-time, in-situ monitoring of polymerization reactions. azom.com It works by detecting the inelastic scattering of monochromatic light, which provides information about vibrational modes in a molecule. In the context of curing processes where this compound acts as a hardener for epoxy resins, Raman spectroscopy can track the consumption of specific functional groups. metrohm.com

The progress of the curing reaction can be followed by monitoring the decrease in the intensity of Raman bands associated with the epoxy group (e.g., the ring breathing mode at ~1250 cm⁻¹) and the corresponding changes in bands related to the amine groups of the diamine and the newly formed hydroxyl groups and C-N bonds. bruker.com This allows for the calculation of the degree of conversion and provides insights into the reaction kinetics. nih.gov The specificity of Raman spectroscopy allows for clear differentiation between monomers and the resulting polymer. metrohm.com

Table 1: Representative Raman Peak Assignments for Monitoring Epoxy-Amine Curing

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Change During Curing |

| ~1250 | Epoxy Ring Breathing | Decrease |

| ~3000-2850 | C-H Stretching | Relatively Constant (Internal Standard) |

| ~3400-3300 | N-H Stretching (Primary Amine) | Decrease |

| ~3500-3400 | O-H Stretching | Increase |

| ~1115 | C-N Stretching | Increase |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the compound's isomeric structure and purity. nih.govbldpharm.com

In ¹H NMR, the chemical shift, integration, and multiplicity of the signals correspond to the different types of protons in the molecule. For this compound, distinct signals would be expected for the protons on the methyl groups, the methylene (B1212753) groups adjacent to the amines, the methylene groups in the chain, and the methine proton. Similarly, ¹³C NMR provides a unique signal for each chemically distinct carbon atom, confirming the trimethylhexane backbone and the positions of the two amine groups. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 (-CH₂NH₂) | ~45 |

| C2 (-C(CH₃)₂-) | ~35 |

| C3 (-CH₂-) | ~50 |

| C4 (-CH(CH₃)-) | ~30 |

| C5 (-CH₂-) | ~40 |

| C6 (-CH₂NH₂) | ~42 |

| C2-Methyls | ~28 |

| C4-Methyl | ~20 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying the components of a volatile or semi-volatile mixture. japsonline.comresearchgate.net In the context of this compound, GC-MS is used to assess the purity of the diamine, identify any isomers or impurities from its synthesis, and analyze its concentration in reaction mixtures. nih.gov

The sample is first vaporized and separated based on boiling point and polarity in the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the fragments. scione.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing key fragmentation peaks. nih.gov

Table 3: Key Mass Spectrometry Peaks for this compound from GC-MS Analysis nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 30 | Highest | [CH₂NH₂]⁺ |

| 70 | 2nd Highest | C₄H₈N⁺ |

| 55 | 3rd Highest | C₄H₇⁺ |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal properties of polymers derived from this compound. These methods measure changes in a material's physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the curing behavior of thermosetting systems, such as epoxy resins cured with this compound. wsu.edu DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com

During a non-isothermal DSC scan of an uncured mixture, an exothermic peak is observed, representing the heat released during the curing reaction. The total area of this peak is proportional to the total enthalpy of reaction (ΔH_total). By conducting isothermal scans or scans at different heating rates, one can study the curing kinetics, determining parameters like the activation energy (Ea) and the reaction order. mdpi.comresearchgate.net DSC is also used to determine the glass transition temperature (Tg) of the cured material, a critical indicator of the extent of cure and the material's service temperature. mdpi.com

Table 4: Hypothetical DSC Data for an Epoxy System Cured with this compound

| Curing Time at 80°C (min) | Residual Enthalpy (J/g) | Degree of Cure (%) | Glass Transition Temp (Tg) (°C) |

| 0 | 450 | 0 | -15 |

| 30 | 225 | 50 | 45 |

| 60 | 90 | 80 | 95 |

| 120 | 22.5 | 95 | 120 |

| 180 | <5 | >99 | 125 |

Dynamic Mechanical Thermal Analysis (DMTA) is a highly sensitive technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, time, and frequency of an applied oscillatory force. For polymers cured with this compound, DMTA provides valuable information about the cross-linked network structure, including its homogeneity and the glass transition temperature (Tg).

The primary outputs of a DMTA experiment are the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan delta (E''/E'), provides a measure of energy dissipation or damping. The peak of the tan delta curve is often used to define the glass transition temperature. The width and shape of this peak can give an indication of the homogeneity of the polymer network; a broad peak may suggest an inhomogeneous network with a wide range of molecular mobilities.

Table 5: Representative DMTA Data for a Polymer Cured with this compound

| Temperature (°C) | Storage Modulus, E' (GPa) | Loss Modulus, E'' (MPa) | Tan Delta |

| 25 | 2.8 | 15 | 0.005 |

| 100 | 2.5 | 50 | 0.020 |

| 120 (Tg onset) | 1.5 | 250 | 0.167 |

| 130 (Tg peak) | 0.5 | 450 | 0.900 |

| 160 | 0.05 | 20 | 0.400 |

Surface Characterization Techniques

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface. mostwiedzy.pl By scanning a sharp tip over the sample, AFM can map out surface features with nanoscale precision, revealing details about surface roughness, texture, and the presence of distinct phases.

In the context of polymers derived from this compound, such as polyamides or epoxy resins, AFM is instrumental in visualizing the surface morphology that arises from the specific structure of this branched diamine. The asymmetrical nature of the 2,2,4-trimethylhexane (B107784) backbone can influence polymer chain packing and lead to unique surface features.

Research Findings:

While specific studies focusing exclusively on this compound are not extensively available, research on amine-cured epoxy coatings demonstrates the utility of AFM in this field. researchgate.net In such studies, AFM reveals a two-phase microstructure consisting of nodular domains within an interstitial matrix. researchgate.net The size, distribution, and topography of these domains are influenced by the curing agent's molecular structure and the curing conditions. For a polymer system incorporating this compound, AFM could be employed to investigate how its isomeric structure affects the phase separation and surface morphology of the resulting polymer.

Below is a representative data table illustrating the type of surface roughness parameters that can be obtained from AFM analysis of an epoxy coating cured with an aliphatic diamine.

| Parameter | Value | Description |

| Average Roughness (Ra) | 1.5 nm | The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. |

| Root Mean Square Roughness (Rq) | 2.0 nm | The root mean square average of height deviations taken from the mean image data plane. |

| Maximum Height (Rmax) | 15.2 nm | The vertical distance between the highest and lowest points of the surface within the scanned area. |

This is a representative table based on typical values for amine-cured epoxy systems.

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate images of a sample's surface. It provides information about surface topography and composition with a high depth of field. When coupled with Energy-Dispersive X-ray (EDX) spectroscopy, SEM becomes a powerful tool for elemental analysis. nih.gov The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays, allowing for the identification and quantification of the elements present on the surface. masontechnology.ie

For polymers synthesized with this compound, SEM can be used to examine the surface for defects, voids, or the dispersion of any incorporated fillers. EDX analysis would be particularly useful in verifying the distribution of elements and confirming the presence of the nitrogen-containing diamine at the surface, especially in coatings or adhesive applications.

Research Findings:

In studies of polymer coatings, SEM-EDX is routinely used to assess the elemental composition of the surface. researchgate.net For a coating containing a polymer derived from this compound, an EDX spectrum would be expected to show significant peaks for carbon, nitrogen, and oxygen. The relative atomic percentages of these elements can provide information about the stoichiometry of the polymer at the surface.

The following table presents a hypothetical EDX analysis of a polyamide coating synthesized using this compound and a dicarboxylic acid.

| Element | Atomic % |